molecular formula C18H16N4O2 B2805638 4-(1H-indole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097903-30-3

4-(1H-indole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2805638
CAS No.: 2097903-30-3
M. Wt: 320.352
InChI Key: HTEZUVKIIDPOEV-UHFFFAOYSA-N
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Description

4-(1H-indole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that features an indole moiety, a pyridine ring, and a piperazine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Carbonyl Group: The indole can be functionalized with a carbonyl group using Friedel-Crafts acylation.

    Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines.

    Coupling with Pyridine: The final step involves coupling the piperazine derivative with a pyridine ring, possibly through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group or the pyridine ring.

    Substitution: Both the indole and pyridine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-indole-6-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
  • 4-(1H-indole-6-carbonyl)-1-(pyridin-4-yl)piperazin-2-one

Uniqueness

The unique combination of the indole, pyridine, and piperazine moieties in 4-(1H-indole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one may confer distinct biological activities or chemical reactivity compared to its analogs. This uniqueness can be exploited in drug design and other applications.

Properties

IUPAC Name

4-(1H-indole-6-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17-12-21(8-9-22(17)15-2-1-6-19-11-15)18(24)14-4-3-13-5-7-20-16(13)10-14/h1-7,10-11,20H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEZUVKIIDPOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=C(C=C2)C=CN3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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